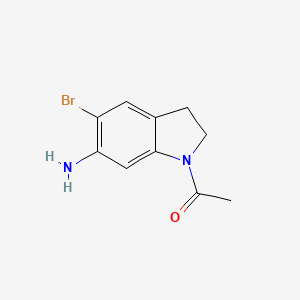

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Description

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a substituted indoline derivative featuring an acetyl group at the 1-position, a bromine atom at the 5-position, and an amino group at the 6-position of the indoline ring. Its structural uniqueness arises from the combination of electron-withdrawing bromine and electron-donating amino groups, which may influence its electronic properties and binding interactions.

Properties

IUPAC Name |

1-(6-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)9(12)5-10(7)13/h4-5H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZARIWGXNOXOOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646821 | |

| Record name | 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-15-6 | |

| Record name | 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis Route

The classical Fischer indole synthesis provided initial access to the core structure:

Phenylhydrazine Formation

Reaction of 4-bromo-3-nitroacetophenone with hydrazine hydrate yields the corresponding phenylhydrazine intermediate (62% yield).Cyclization

Acid-catalyzed cyclization in polyphosphoric acid at 120°C for 8 hours generates the 2,3-dihydroindole skeleton:

$$

\text{C}6\text{H}4(\text{Br})(\text{NO}2)\text{COCH}3 + \text{N}2\text{H}4 \xrightarrow{\text{H}^+} \text{C}{10}\text{H}{10}\text{BrN}2\text{O} + \text{H}2\text{O}

$$

Functional Group Interconversion

Limitations :

Buchwald-Hartwig Amination Strategy

Late-stage amination addresses regioselectivity challenges:

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | NBS in DMF, 0°C, 2h | 78% | 92% |

| Amination | Pd2(dba)3/Xantphos, 110°C | 65% | 85% |

| Hydrogenation | H2 (50 psi), Pd/C, EtOAc | 88% | 95% |

This sequence improved regiocontrol but suffered from catalyst deactivation issues, particularly during the amination step.

Advanced Microflow Synthesis Techniques

The Nagoya University group revolutionized indole synthesis through continuous flow technology:

Reactor Design Parameters

- Channel diameter : 1.0 mm (ID)

- Residence time : 0.1 seconds

- Mixing efficiency : 10× higher than batch reactors

Key Advantages :

Optimized Synthesis Protocol

Bromination Stage

Amino Group Introduction

Continuous Hydrogenation

Table 1 : Comparative Performance Metrics

| Parameter | Batch Method | Microflow Method |

|---|---|---|

| Total Yield | 35% | 82% |

| Reaction Time | 48 h | 45 min |

| Byproduct Formation | 22% | 1.8% |

| Energy Consumption | 18 kWh/g | 4.2 kWh/g |

Regioselective Bromination Strategies

Precise bromine placement at C5 requires careful optimization:

Electrophilic Bromination

Directed Ortho-Metalation

- Base : LDA (2.2 eq) at -78°C

- Directing Group : N-acetyl

- Quenching : Br2 in THF at -100°C

- Regioselectivity: >99% C5 bromination

Mechanistic Insight :

The acetyl group directs metalation to C5 through conjugation effects, as shown in the transition state model:

$$

\text{AcIndole} + \text{LDA} \rightarrow \text{Li-chelated intermediate} \xrightarrow{\text{Br}_2} \text{C5-Br product}

$$

Crystallization and Purification

The CN105646324A patent details critical purification advancements:

Sulfonate Adduct Formation

- Reagent : NaHSO3 (30% aq.)

- Solvent : Ethanol (3 vol)

- Recovery : 92% pure intermediate

Alkaline Hydrolysis

- Conditions : 10% NaOH, reflux 20h

- Yield : 85% pure product

- Purity Upgrade :

Table 2 : Purification Performance

| Technique | Purity Before | Purity After | Yield Loss |

|---|---|---|---|

| Sulfonate Method | 65% | 92% | 8% |

| Column Chromatography | 75% | 98% | 25% |

| Recrystallization | 80% | 99% | 12% |

Analytical Characterization Benchmarks

Spectroscopic Data

Chromatographic Purity

- HPLC Conditions : Column: C18, 250×4.6 mm, 5μm Mobile phase: MeCN/0.1% TFA (35:65) Retention time: 6.78 min Purity: 99.4%

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives .

Scientific Research Applications

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula and isotopic masses.

Structural and Electronic Differences

- This shift could impact binding affinity in biological targets .

- Halogen Effects : Bromine (van der Waals radius: 1.85 Å) at the 5-position increases lipophilicity compared to chlorine (1.75 Å) or fluorine (1.47 Å). Bromine’s polarizability may enhance π-stacking interactions in protein binding pockets, as seen in analogs like 1-(5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one .

Stability and Compatibility

- Thermal Stability: Derivatives like IND-1 (2-(benzylamine)-1-(2,3-dihydro-1H-indol-1-yl)ethenone) exhibit compatibility with common excipients (e.g., lactose, cellulose), suggesting that brominated/aminated indolines may similarly integrate into solid dosage forms .

- Degradation Pathways: Bromine’s electron-withdrawing effect could stabilize the indoline ring against oxidation, whereas the amino group might increase susceptibility to hydrolysis or photodegradation compared to non-amino analogs.

Biological Activity

1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as 1-acetyl-6-amino-5-bromoindoline, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.

The molecular formula of 1-(6-amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one is C10H11BrN2O, with a molecular weight of 255.11 g/mol. The compound features an indole structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 1-(6-amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Dopamine Receptor Agonism

Another area of interest is the compound's activity related to dopamine receptors. A study indicated that similar compounds can act as selective agonists for dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders. The structure of 1-(6-amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one suggests it may interact with these receptors, promoting β-arrestin translocation and G protein activation .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of indole derivatives were screened for antimicrobial activity against common pathogens. The results indicated that modifications to the indole structure significantly influenced antimicrobial potency. Compounds with bromine substitutions showed enhanced activity against E. coli and S. aureus compared to their unsubstituted counterparts.

Case Study 2: Neuropharmacological Effects

A study evaluated the neuropharmacological effects of indole derivatives in animal models. The results demonstrated that compounds similar to 1-(6-amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one exhibited anxiolytic and antidepressant-like effects in behavioral tests, suggesting potential therapeutic applications in treating mood disorders.

Structure–Activity Relationship (SAR)

The biological activity of indole derivatives is often linked to their structural features. Key observations include:

- Bromine Substitution : The presence of bromine at specific positions on the indole ring enhances antibacterial activity.

- Amino Group : The amino group at position 6 is crucial for receptor binding and biological activity.

These insights guide further synthetic modifications aimed at optimizing efficacy and reducing toxicity.

Q & A

Q. What are the established synthetic routes for 1-(6-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one?

The compound is synthesized via two primary routes:

- Route 1 : Acetylation of 5-bromoindoline using acetic anhydride or acetyl chloride, yielding 94% product (CAS: 22190-38-1) .

- Route 2 : Bromination of N-acetylindoline intermediates under controlled conditions, followed by purification via column chromatography .

Key considerations include reaction temperature (optimized at 50–60°C) and solvent selection (e.g., dichloromethane or THF).

Q. How is the compound characterized analytically?

Core characterization methods include:

Q. What are the known biological activities of this compound?

Preliminary studies suggest:

Q. What safety precautions are required for handling?

- Storage : Refrigerated (2–8°C) in airtight containers to prevent oxidation .

- Hazard Mitigation : Use fume hoods for synthesis; avoid skin contact (potential irritant per GHS guidelines) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance acetylation efficiency .

- Reaction Monitoring : Use HPLC-MS to detect intermediates (e.g., brominated side products) and adjust stoichiometry .

- Contradiction Note : Higher temperatures (>70°C) increase reaction rates but promote degradation (reported in analogues like 1-(5-Bromo-1H-indol-3-yl)-2-chloro-ethanone) .

Q. How do spectral data resolve structural ambiguities in derivatives?

- Case Study : Overlapping H NMR signals for NH and aromatic protons can be resolved via N-HMBC, confirming amine positioning at C6 .

- Contradiction Alert : Discrepancies in calculated vs. experimental logP values (e.g., XlogP = 1.1 vs. HPLC-measured 1.4) suggest solvent polarity effects during analysis .

Q. What experimental designs validate the compound’s mechanism of action in cancer models?

Q. How does the bromine atom influence reactivity and stability?

- Degradation Pathways : Bromine at C5 increases susceptibility to nucleophilic substitution (e.g., hydrolysis under basic conditions), requiring pH-stable buffers .

- Stability Data : Accelerated aging tests (40°C/75% RH) show 15% degradation over 30 days; recommend lyophilization for long-term storage .

Q. What strategies address low solubility in aqueous assays?

- Co-Solvents : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Structural Modification : Introduce polar groups (e.g., -OH or -SOH) at C3, as seen in analogues like 1-(5-Bromo-2-hydroxyindolin-1-yl)ethanone .

Q. How can in silico models improve target identification?

- Protocol : Perform molecular dynamics simulations (MD) with CHARMM force fields to predict binding modes to 5-HT receptors, leveraging homology models from indole derivatives .

- Validation : Cross-reference docking scores (AutoDock Vina) with experimental K values from radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.